molecular weight and formula of 4-Tert-butylpyridine-2,6-dicarbonitrile
molecular weight and formula of 4-Tert-butylpyridine-2,6-dicarbonitrile
The following technical guide provides an in-depth analysis of 4-Tert-butylpyridine-2,6-dicarbonitrile , a critical intermediate in the synthesis of functional metal-organic frameworks (MOFs) and optoelectronic materials.
High-Purity Ligand Precursor for Supramolecular & Coordination Chemistry
Executive Summary
4-Tert-butylpyridine-2,6-dicarbonitrile (CAS: 141920-17-4) is a functionalized pyridine derivative characterized by its electron-deficient dicyano core and a steric tert-butyl group.[1][2] It serves as a pivotal intermediate in the synthesis of 4-tert-butylpyridine-2,6-dicarboxylic acid (a bulky derivative of dipicolinic acid), which is extensively used to construct porous Metal-Organic Frameworks (MOFs) and lanthanide coordination complexes. The tert-butyl substituent enhances solubility in organic solvents and introduces steric bulk that prevents dense packing in solid-state structures, thereby increasing porosity in derived frameworks.
Chemical Identity & Specifications
The following data establishes the precise chemical identity of the compound for analytical verification.
| Parameter | Specification |
| Chemical Name | 4-Tert-butylpyridine-2,6-dicarbonitrile |
| Synonyms | 2,6-Dicyano-4-tert-butylpyridine; 4-t-Butyl-2,6-pyridinedicarbonitrile |
| CAS Number | 141920-17-4 |
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.23 g/mol |
| Structure | Pyridine ring substituted at 2,6-positions with cyano (-CN) and at 4-position with tert-butyl (-C(CH₃)₃) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, CHCl₃, MeOH; Sparingly soluble in water |
| SMILES | CC(C)(C)c1cc(nc(c1)C#N)C#N |
| InChI Key | ORAHYPJJQPOIHL-UHFFFAOYSA-N |
Synthesis & Production Protocol
While various routes exist, the most robust laboratory-scale synthesis proceeds via the oxidation of 4-tert-butyl-2,6-dimethylpyridine followed by dehydration of the resulting amide. This method avoids the use of highly toxic cyanide salts required in nucleophilic substitution routes.
Route: Oxidation-Amidation-Dehydration Sequence
Step 1: Oxidation to Dicarboxylic Acid
-
Precursor: 4-tert-butyl-2,6-dimethylpyridine (commercially available).
-
Reagents: Potassium Permanganate (KMnO₄), Water.
-
Protocol:
-
Suspend 4-tert-butyl-2,6-dimethylpyridine (1 eq) in water at 70°C.
-
Add KMnO₄ (6 eq) portion-wise over 2 hours. The reaction is exothermic; maintain temperature <90°C.
-
Reflux for 12 hours until the purple color persists (indicating excess oxidant).
-
Filter hot to remove MnO₂ precipitate. Wash the solid cake with hot water.
-
Acidify the filtrate with concentrated HCl to pH 2.
-
Collect the white precipitate (4-tert-butylpyridine-2,6-dicarboxylic acid ) by filtration.
-
Validation: ¹H NMR (DMSO-d₆) should show loss of methyl peaks (2.5 ppm) and appearance of -COOH protons (>13 ppm).
-
Step 2: Conversion to Diamide
-
Reagents: Thionyl Chloride (SOCl₂), Aqueous Ammonia (NH₃).
-
Protocol:
-
Reflux the dicarboxylic acid in excess SOCl₂ (neat) with a catalytic drop of DMF for 4 hours.
-
Remove excess SOCl₂ under vacuum to yield the diacid chloride.
-
Dissolve the residue in dry dichloromethane (DCM) and cool to 0°C.
-
Bubble anhydrous NH₃ gas or add concentrated aqueous ammonia dropwise.
-
Filter the resulting solid amide and wash with water.[3]
-
Step 3: Dehydration to Dicarbonitrile
-
Reagents: Phosphorus Oxychloride (POCl₃) or Trifluoroacetic Anhydride (TFAA)/Pyridine.
-
Protocol:
-
Suspend the diamide in dry 1,4-dioxane or use neat POCl₃.
-
If using TFAA: Dissolve amide in dioxane/pyridine (4:1), cool to 0°C, and add TFAA (2.5 eq). Stir at RT for 12 hours.
-
Quench with ice water. The product 4-tert-butylpyridine-2,6-dicarbonitrile precipitates.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc 4:1).
-
Figure 1: Step-wise synthesis pathway from the dimethyl precursor to the dicarbonitrile target.
Applications in Research & Industry
Metal-Organic Frameworks (MOFs)
This compound is the direct precursor to 4-tert-butyl-dipicolinic acid (H₂tBuDPA) . The tert-butyl group plays a crucial "steric engineering" role in MOF design:
-
Pore Modification: The bulky t-butyl group protrudes into the MOF channels, reducing pore size and increasing hydrophobicity. This is vital for selective gas separation (e.g., CO₂/N₂ separation).
-
Luminescence: When coordinated with Lanthanides (Eu³⁺, Tb³⁺), the pyridine core acts as an "antenna," harvesting UV light and transferring energy to the metal center. The t-butyl group prevents solvent quenching by shielding the metal center.
Optoelectronics (OLEDs)
The 2,6-dicyanopyridine core is a strong electron acceptor.
-
TADF Emitters: Used as an acceptor unit paired with donors (like carbazole or phenoxazine) to create Thermally Activated Delayed Fluorescence (TADF) emitters.
-
Mechanism: The electron-withdrawing nitrile groups lower the LUMO energy, facilitating efficient charge transfer.
Catalysis
-
Pincer Ligands: Can be converted into NNN-pincer ligands (e.g., bis(imino)pyridines) for transition metal catalysis (Fe, Co) in olefin polymerization.
Figure 2: Downstream applications in materials science and catalysis.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.38-1.42 ppm (s, 9H): Singlet corresponding to the tert-butyl group (-C(CH₃)₃).
-
δ 7.80-7.90 ppm (s, 2H): Singlet for the aromatic protons at positions 3 and 5. (Note: The symmetry makes these equivalent).
-
-
IR Spectroscopy (ATR):
-
~2230-2240 cm⁻¹: Strong, sharp stretch characteristic of the Nitrile (-C≡N) group.
-
~2960 cm⁻¹: C-H stretches from the tert-butyl group.
-
-
Mass Spectrometry (ESI+):
-
m/z = 186.2 [M+H]⁺.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Nitrile Risks: While less toxic than simple cyanides, metabolic hydrolysis can release cyanide ions. Handle in a fume hood.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile groups over long periods.
References
-
BLD Pharm. (n.d.).[1] 4-(tert-Butyl)pyridine-2,6-dicarbonitrile Product Page. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-tert-Butylpyridine-2,6-dicarbonitrile CAS 141920-17-4.[1][2] Retrieved from
-
Organic Syntheses. (1993). Synthesis of 2,6-Di-tert-butyl-4-methylpyridine (Analogous Chemistry). Org. Synth. 1993, 72, 173. Retrieved from
-
Royal Society of Chemistry. (2018). Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes. J. Mater.[4] Chem. C. Retrieved from
-
BenchChem. (n.d.). 6-Tert-butylpyridine-3,4-dicarbonitrile Data (Isomer Comparison). Retrieved from

